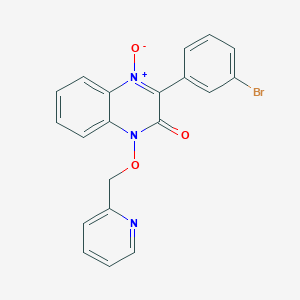
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
説明
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. AKT is often overactivated in cancer cells, making it a promising target for cancer therapy.
作用機序
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide inhibits AKT kinase by binding to its ATP-binding site. This prevents AKT from phosphorylating downstream targets that promote cell survival and growth. Inhibition of AKT leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. It has also been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
One advantage of 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is its specificity for AKT kinase, which makes it a promising target for cancer therapy. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the patient. Additionally, 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide may have off-target effects on other kinases, which could lead to unwanted side effects.
将来の方向性
Future research on 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide could focus on identifying biomarkers that predict patient response to the drug, developing combination therapies that enhance its efficacy, and investigating its potential for use in other diseases besides cancer. Additionally, further studies could explore the mechanisms of resistance to 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide and identify strategies to overcome it.
科学的研究の応用
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
3-(3-bromophenyl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-15-7-5-6-14(12-15)19-20(25)24(27-13-16-8-3-4-11-22-16)18-10-2-1-9-17(18)23(19)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXGXUZCRPGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC(=CC=C3)Br)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)
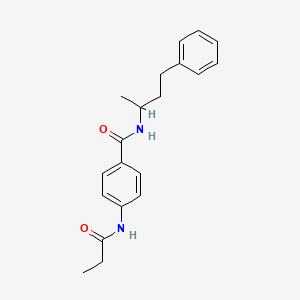
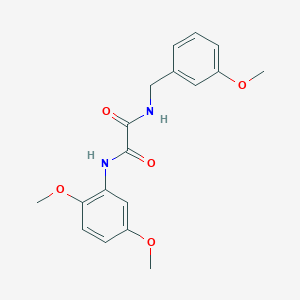
![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)
![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
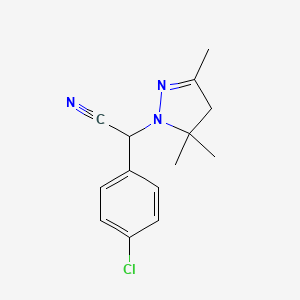
![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)

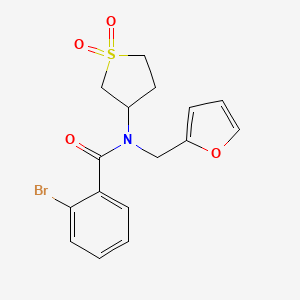
![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)
![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)